rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride
Description
rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride: is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of an ethoxy group and a methyl group attached to the piperidine ring
Properties
CAS No. |
2031242-86-9 |
|---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a piperidine derivative with an ethoxy group, followed by the introduction of a methyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride
- rac-(3R,4S)-4-Cyclopropylpyrrolidin-3-ol hydrochloride
- rac-(3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylic acid hydrochloride
Comparison: rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride is unique due to its specific ethoxy and methyl substitutions on the piperidine ring. This structural difference can lead to distinct chemical properties and biological activities compared to other similar compounds. For example, the presence of the ethoxy group may enhance its solubility and reactivity in certain chemical reactions, while the methyl group can influence its binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
